molecular formula C6H4N4O2 B1296477 Tetrazolo[1,5-a]pyridine-8-carboxylic acid CAS No. 7463-56-1

Tetrazolo[1,5-a]pyridine-8-carboxylic acid

Cat. No. B1296477
CAS RN: 7463-56-1
M. Wt: 164.12 g/mol
InChI Key: BKZFNODHBZANJT-UHFFFAOYSA-N
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Description

Synthesis Analysis

A series of diarylated tetrazolo[1,5-a]pyridine derivatives, which include Tetrazolo[1,5-a]pyridine-8-carboxylic acid, was synthesized by treating the corresponding diarylated pyridine N-oxide with diphenylphosphoryl azide .


Molecular Structure Analysis

The molecular structure of Tetrazolo[1,5-a]pyridine-8-carboxylic acid consists of a tetrazolo[1,5-a]pyridine core with a carboxylic acid group attached at the 8-position . The InChI code for this compound is 1S/C6H4N4O2/c11-6(12)4-2-1-3-10-5(4)7-8-9-10/h1-3H,(H,11,12) and the InChI key is BKZFNODHBZANJT-UHFFFAOYSA-N .


Chemical Reactions Analysis

Tetrazolo[1,5-a]pyridine-8-carboxylic acid is often used as an electron-accepting unit in π-conjugated systems . This property allows it to modulate the physical properties of such molecules .


Physical And Chemical Properties Analysis

Tetrazolo[1,5-a]pyridine-8-carboxylic acid has a molecular weight of 164.12 . Thermogravimetric analyses of these molecules indicated that they possessed good thermal stability .

Scientific Research Applications

Synthesis Techniques

  • Tetrazolo[1,5-a]pyridines have been synthesized using various methods, offering pathways to novel derivatives. For instance, one method utilizes trimethylsilyl azide and tetrabutylammonium fluoride hydrate for the preparation of tetrazolo[1,5-a]pyridines from 2-halopyridines, leading to a variety of tetrazolo[1,5-a]pyridine derivatives (Laha & Cuny, 2008). Similarly, a one-step conversion process has been developed for transforming pyridine N-oxides to tetrazolo[1,5-a]pyridines in the presence of sulfonyl or phosphoryl azides (Keith, 2006).

Chemical Equilibria and Transformations

  • Tetrazolo[1,5-a]pyridines exhibit interesting chemical equilibria, such as being in equilibrium with corresponding 2-azidopyridines. This characteristic has been used in studies involving the thermolysis of tetrazolo[1,2-a]pyridines to yield furazano[4,5-b]pyridine 1-oxides, a transformation facilitated by various kinetic analyses and NMR techniques (Lowe-Ma, Nissan, & Wilson, 1990).

Thermal Hazard and Pyrolysis Mechanism

  • The thermal hazard and pyrolysis mechanism of tetrazolo[1,5-a]pyridine have been a subject of extensive study. Techniques like thermogravimetric analysis and differential scanning calorimetry are employed to understand the decomposition patterns and safety precautions for handling tetrazolo[1,5-a]pyridine (Yao et al., 2021).

Antimicrobial and Antioxidant Activities

  • Certain tetrazolo[1,5-a]pyridine derivatives demonstrate antimicrobial and antioxidant properties. An efficient synthesis of these compounds has been reported, which involves a three-component reaction leading to the production of tetrazolo[1,5-a]pyrimidine-6-carboxylates with significant biological activities (Raju et al., 2012).

properties

IUPAC Name

tetrazolo[1,5-a]pyridine-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O2/c11-6(12)4-2-1-3-10-5(4)7-8-9-10/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKZFNODHBZANJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NN=N2)C(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80323704
Record name Tetrazolo[1,5-a]pyridine-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80323704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrazolo[1,5-a]pyridine-8-carboxylic acid

CAS RN

7463-56-1
Record name 7463-56-1
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Record name Tetrazolo[1,5-a]pyridine-8-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1,2,3,4]tetrazolo[1,5-a]pyridine-8-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R Sun, H Wang, J Hu, J Zhao, H Zhang - Organic & Biomolecular …, 2014 - pubs.rsc.org
A series of phosphinimine ligands were designed and used in the Cu(I)-catalyzed azide–alkyne cycloaddition (CuAAC) reaction of tetrazolo[1,5-a]pyridines and alkynes for the first time. …
Number of citations: 31 pubs.rsc.org

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